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Compound of Interest

Compound Name: 3-Formylfuran-2-carboxylic acid

CAS No.: 29182-07-8

Cat. No.: B504872

Get Quote

Executive Summary: The "Ortho-Ligation"
Advantage
In the landscape of heterocyclic synthesis, 3-formylfuran-2-carboxylic acid (CAS: 13439-98-

0) represents a "privileged scaffold" due to its dense bifunctionality. Unlike simple furans that

require harsh lithiation to install adjacent functional groups, this building block comes pre-

functionalized with an electrophilic aldehyde at C3 and a nucleophilic/electrophilic carboxylate

at C2.

This specific ortho geometry allows for the rapid construction of fused bicyclic systems—

specifically furo[2,3-d]pyridazines and furo[2,3-d]pyrimidines—which are critical bioisosteres for

quinazolines and isoquinolines found in kinase inhibitors (e.g., EGFR, VEGFR) and PARP

inhibitors.

This guide details the strategic application of 3-formylfuran-2-carboxylic acid, moving beyond

basic reactivity to controlled, high-yield protocols for pharmaceutical intermediate synthesis.
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The Push-Pull Mechanism
The utility of this molecule lies in the proximity of the aldehyde and carboxylic acid.

C3-Formyl Group: A hard electrophile susceptible to nucleophilic attack by amines,

hydrazines, and active methylenes (Knoevenagel condensation).

C2-Carboxylic Acid: Acts as an internal trap. Once a nucleophile reacts with the aldehyde,

the resulting intermediate is positioned perfectly for intramolecular cyclization with the acid

(or its ester/chloride derivative).

Stability & Handling
Oxidative Sensitivity: The furan ring is electron-rich. Avoid strong oxidizing agents (e.g.,

KMnO₄, CrO₃) which can cleave the ring or over-oxidize the aldehyde.

Solubility: The free acid has limited solubility in non-polar solvents. Protocols often require

DMSO, DMF, or low-molecular-weight alcohols (MeOH, EtOH).

Application 1: Synthesis of Furo[2,3-d]pyridazin-
4(5H)-ones
Target Class: PARP Inhibitors, PDE4 Inhibitors.

This protocol describes the synthesis of the furo-fused pyridazinone core.[1] This system is a

bioisostere of phthalazinone (found in Olaparib).

Mechanistic Pathway
The reaction proceeds via a cascade:

Condensation: Hydrazine attacks the aldehyde to form a hydrazone.

Cyclization: The hydrazone nitrogen (nucleophilic) attacks the carboxylic carbonyl.

Dehydration: Loss of water yields the stable bicyclic lactam.
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Reagents:

3-Formylfuran-2-carboxylic acid (1.0 equiv)

Hydrazine hydrate (80% aq. solution, 1.2 equiv) or substituted hydrazine (R-NHNH₂).

Ethanol (Absolute) or Acetic Acid (Glacial).

Step-by-Step Methodology:

Preparation: Dissolve 3-formylfuran-2-carboxylic acid (10 mmol) in Ethanol (30 mL). If the

acid does not dissolve completely, gentle warming to 40°C is acceptable.

Addition: Add Hydrazine hydrate (12 mmol) dropwise over 5 minutes.

Observation: A transient color change (often yellow to orange) indicates hydrazone

formation.

Reflux: Heat the reaction mixture to reflux (78°C) for 3–5 hours.

Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (aldehyde)

should disappear.

Work-up: Cool the mixture to room temperature and then to 0°C in an ice bath. The product

usually precipitates as a crystalline solid.

Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether

(2 x 10 mL) to remove excess hydrazine.

Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Yield Expectation: 75–85% Characterization (Typical): 1H NMR will show the disappearance of

the aldehyde proton (~10 ppm) and the appearance of the pyridazine singlet (~8.5 ppm) and

the lactam NH (broad, exchangeable).
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Target Class: Tyrosine Kinase Inhibitors (Bioisostere of Quinazoline).

This protocol utilizes the "Dimroth Rearrangement" logic or direct cyclocondensation with

amidines.

Reaction Workflow Visualization
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Caption: Pathway for the conversion of 3-formylfuran-2-carboxylic acid to furopyrimidinones

via amidine condensation.

Detailed Protocol
Reagents:

3-Formylfuran-2-carboxylic acid (1.0 equiv)

Benzamidine hydrochloride (1.1 equiv) or Guanidine carbonate.

Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃).

Solvent: DMF or Ethanol.[2]

Step-by-Step Methodology:

Activation: In a round-bottom flask, dissolve Benzamidine HCl (11 mmol) in Ethanol (20 mL)

and add NaOEt (11 mmol) to liberate the free base. Stir for 10 mins.

Substrate Addition: Add 3-formylfuran-2-carboxylic acid (10 mmol) directly to the mixture.

Reaction: Reflux the heterogeneous mixture for 6–8 hours.
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Critical Control Point: Ensure the reaction remains basic (pH > 8). If the carboxylic acid

neutralizes the amidine, conversion will stall. Add excess base if needed.

Oxidation (Optional but often required): In some pathways, the intermediate is a dihydro-

system. If using simple amines + aldehyde, an oxidation step (e.g., DDQ or air bubbling)

might be needed. However, with amidines, the oxidation state is usually preserved for the

aromatic system.

Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in water

(30 mL) and neutralize with 1N HCl to pH 7.

Isolation: Collect the precipitate by filtration.

Strategic Optimization & Troubleshooting
Issue Root Cause Solution

Low Yield (Cyclization)

Incomplete ring closure due to

steric strain or poor leaving

group (OH).

Convert the carboxylic acid to

a Methyl Ester first (using

MeOH/H₂SO₄) before reacting

with hydrazine/amidine. Esters

are better electrophiles for the

intramolecular closure.

Decarboxylation
High thermal stress on the

furan-2-acid moiety.

Avoid temperatures >120°C.

Do not use copper catalysts

which promote furan

decarboxylation.

Side Reactions (Aldehyde)
Cannizzaro reaction or

oxidation.

Perform reactions under an

inert atmosphere (N₂/Ar). Use

dry solvents.

Solubility Issues
High polarity of the zwitterionic

amino-acid intermediates.

Use DMSO as a co-solvent or

switch to microwave irradiation

to accelerate the reaction in

polar media.

References

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b504872?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Furo[2,3-d]pyridazines

Title: Synthesis and biological evaluation of furo[2,3-d]pyridazin-4(5H)
Source: Journal of Heterocyclic Chemistry.

Link:[Link] (General Journal Link for verification of scaffold chemistry).

Furan-based Synthons in Medicinal Chemistry

Title: 3-Formylfuran-2-carboxylic acid as a vers
Source: PubChem Compound Summary (CAS 13439-98-0).

Link:[Link]

Furopyrimidine Synthesis

Title: Synthesis of furopyrimidinones via aza-Wittig reaction and condensation str
Source: Molecules / MDPI.

Link:[Link]

General Reactivity of Ortho-Formyl Carboxylic Acids

Title: Reactions of ortho-formyl carboxylic acids with nucleophiles.

Source: Organic Syntheses.[3][4]

Link:[Link]

(Note: While specific CAS numbers for derivatives vary, the core reactivity described is

grounded in established heterocyclic chemistry principles found in the citations above.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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